
BAY1125976: A Selective Allosteric Inhibitor of
AKT1/2 for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BAY1125976

Cat. No.: B612003 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
BAY1125976 is a potent and highly selective, orally bioavailable, allosteric inhibitor of AKT1

and AKT2.[1][2][3][4] As a non-ATP competitive inhibitor, BAY1125976 binds to an allosteric

pocket formed at the interface of the pleckstrin homology (PH) and kinase domains of inactive

AKT, preventing its activation.[5][6][7] This mode of action confers high selectivity for AKT1/2

over AKT3 and a clean profile against a broad range of other kinases.[1][8][9] Preclinical

studies have demonstrated its efficacy in inhibiting cell proliferation in various cancer cell lines,

particularly those with activating mutations in the PI3K/AKT/mTOR pathway, and have shown

significant anti-tumor activity in in vivo xenograft models.[5][6][7][10][11][12] This document

provides a comprehensive technical overview of BAY1125976, including its mechanism of

action, biochemical and cellular activities, and detailed experimental protocols for its

evaluation.

Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR)

signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3]

[6][7][11] Dysregulation of this pathway is a frequent event in a wide range of human cancers,

making it a prime target for therapeutic intervention.[6][7][11] The serine/threonine kinase AKT,

a central node in this cascade, exists in three isoforms: AKT1, AKT2, and AKT3.[13] The

development of selective AKT inhibitors has been a major focus of cancer drug discovery.
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BAY1125976 has emerged as a valuable chemical probe for studying the roles of AKT1 and

AKT2 in cancer biology due to its high potency and selectivity as an allosteric inhibitor.[1][9][14]

Mechanism of Action
BAY1125976 exerts its inhibitory effect through a distinct allosteric mechanism.[5][6][7] Unlike

ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases,

BAY1125976 binds to a pocket formed by the interface of the kinase and PH domains of AKT.

[5][6][7] This binding stabilizes the inactive "PH-in" conformation of AKT, which prevents the

conformational changes required for its activation.[7][13] Specifically, BAY1125976 binding to

inactive AKT1 prevents its phosphorylation at Threonine 308 (T308) by PDK1, a key step in

AKT activation.[5][6] Consequently, the activity of truncated AKT proteins that lack the PH

domain is not inhibited by BAY1125976.[5][6]
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Mechanism of BAY1125976 allosteric inhibition of AKT.

Data Presentation
Biochemical Activity
The inhibitory activity of BAY1125976 against AKT isoforms has been determined using Time-

Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. The data clearly

demonstrates the high potency and selectivity of BAY1125976 for AKT1 and AKT2 over AKT3.

Target
IC50 (nM) at 10 µM
ATP

IC50 (nM) at 2 mM
ATP

Reference

AKT1 5.2 44 [1][2][12][15]

AKT2 18 36 [1][2][12][15]

AKT3 427 Not Reported [1][2][15]

Cellular Activity
BAY1125976 effectively inhibits AKT signaling in cellular contexts, leading to reduced

phosphorylation of downstream substrates and potent anti-proliferative effects in various

cancer cell lines.
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Cell Line Cancer Type
Cellular IC50
(nM) - pAKT
(S473)

Cellular IC50
(nM) -
Proliferation

Reference

KPL-4 Breast Cancer 0.9 (pT308) Submicromolar [9]

KU-19-19 Bladder Cancer 35 Not Reported [2]

LAPC-4 Prostate Cancer 0.8 Submicromolar [2]

MCF7 Breast Cancer Not Reported Submicromolar [2]

BT-474 Breast Cancer Not Reported Submicromolar [2]

T47D Breast Cancer Not Reported Submicromolar [2]

ZR-75-1 Breast Cancer Not Reported Submicromolar [2]

LNCaP Prostate Cancer Not Reported Submicromolar [2]

Experimental Protocols
Biochemical Kinase Inhibition Assay (TR-FRET)
This protocol is a representative method for determining the biochemical potency of

BAY1125976 against full-length AKT kinases.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such

as LanthaScreen®, measure the inhibition of kinase activity by detecting the phosphorylation of

a substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated

substrate acts as the FRET donor, and a fluorescein-labeled substrate serves as the acceptor.

Phosphorylation of the substrate by the kinase brings the donor and acceptor into close

proximity, resulting in a FRET signal. Inhibitors of the kinase will reduce the FRET signal in a

dose-dependent manner.

Materials:

Full-length recombinant AKT1, AKT2, or AKT3 enzyme

Fluorescein-labeled AKT substrate peptide
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Terbium-labeled anti-phospho-AKT substrate antibody

ATP

Kinase reaction buffer

BAY1125976

384-well microplates

TR-FRET-compatible plate reader

Procedure:

Prepare serial dilutions of BAY1125976 in DMSO and then dilute in kinase reaction buffer.

In a 384-well plate, add the diluted BAY1125976 or DMSO control.

Add the AKT enzyme and the fluorescein-labeled substrate to the wells and briefly incubate.

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near

the Km for the specific kinase isoform.

Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

Stop the reaction by adding a solution containing EDTA and the terbium-labeled anti-

phospho-substrate antibody.

Incubate for 30-60 minutes at room temperature to allow for antibody binding.

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the

donor and acceptor wavelengths.

Calculate the ratio of acceptor to donor emission and plot the results against the inhibitor

concentration to determine the IC50 value.
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TR-FRET Kinase Assay Workflow
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Workflow for a TR-FRET based kinase inhibition assay.

Cellular Proliferation Assay
This protocol describes a general method for assessing the anti-proliferative effects of

BAY1125976 on cancer cell lines using a commercially available ATP-based assay.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that

quantifies the number of viable cells in culture based on the amount of ATP present, which is

an indicator of metabolically active cells.[2][5] The assay reagent lyses the cells and generates

a luminescent signal that is proportional to the ATP concentration.

Materials:

Cancer cell lines of interest
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Appropriate cell culture medium and supplements

BAY1125976

Opaque-walled 96-well or 384-well plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

Seed cells in an opaque-walled multiwell plate at a predetermined optimal density and allow

them to adhere overnight.[8]

Prepare serial dilutions of BAY1125976 in the appropriate cell culture medium.

Remove the existing medium from the cells and add the medium containing the various

concentrations of BAY1125976 or a vehicle control.

Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture

conditions.

Equilibrate the plates to room temperature for approximately 30 minutes.[6][8]

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

[6][8]

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6][8]

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][8]

Measure the luminescence using a plate-reading luminometer.

Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-

response curve to determine the IC50 value.

Western Blotting for AKT Phosphorylation
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This protocol outlines the steps to analyze the phosphorylation status of AKT and its

downstream targets in cells treated with BAY1125976.

Principle: Western blotting is used to detect specific proteins in a complex mixture, such as a

cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a

membrane, and then probed with antibodies specific to the target protein (e.g., phospho-AKT,

total AKT).

Materials:

Cancer cell lines

BAY1125976

Cell lysis buffer containing protease and phosphatase inhibitors

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and electrophoresis apparatus

Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-AKT (S473), anti-phospho-AKT (T308), anti-total

AKT)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Plate cells and allow them to adhere.

Treat cells with various concentrations of BAY1125976 for the desired time.
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Wash the cells with ice-cold PBS and lyse them in lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration of the

supernatant.

Denature the protein samples by boiling in SDS-PAGE sample buffer.

Load equal amounts of protein per lane and separate them by SDS-PAGE.

Transfer the separated proteins to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.[16]

Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C

with gentle shaking.[16][17]

Wash the membrane with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again with TBST.

Apply the chemiluminescent substrate and capture the signal using an imaging system.

To normalize for protein loading, the blot can be stripped and re-probed with an antibody

against total AKT or a housekeeping protein.
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Simplified PI3K/AKT/mTOR signaling pathway.

Conclusion
BAY1125976 is a powerful and selective tool for the investigation of AKT1 and AKT2 signaling

in cancer research. Its allosteric mechanism of action provides a distinct pharmacological

profile compared to ATP-competitive inhibitors. The data and protocols presented in this guide

offer a comprehensive resource for researchers and drug development professionals seeking

to utilize BAY1125976 in their preclinical studies. Further investigation into its therapeutic

potential, both as a monotherapy and in combination with other agents, is warranted.[8][11]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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